Tetranor-12(S)-HETE
Description
Contextualization of Tetranor-12(S)-HETE as a Lipid Mediator Metabolite
This compound is recognized as a metabolite, specifically a product of the breakdown of 12(S)-HETE. 12(S)-HETE is itself a significant eicosanoid, primarily generated from arachidonic acid through the action of 12-lipoxygenase (ALOX12) caymanchem.comwikipedia.org. While 12(S)-HETE is found in various cell types, including platelets, leukocytes, and smooth muscle cells, and has been implicated in processes like tumor cell adhesion and inflammation, this compound is identified as a major β-oxidation product of 12(S)-HETE caymanchem.comhmdb.cacaymanchem.com. This metabolic conversion, largely occurring in peroxisomes, suggests a pathway for the inactivation or further processing of 12(S)-HETE caymanchem.comhmdb.cacaymanchem.com.
Research indicates that this compound is a degraded product of 12(S)-HETE that does not retain some of the biological activities of its precursor, such as the activation of vasoconstriction researchgate.netresearchgate.netahajournals.org. This positions this compound as an end product in the metabolic cascade initiated by 12-lipoxygenase activity on arachidonic acid researchgate.netresearchgate.net.
Overview of Eicosanoid Pathways and Their Biochemical Significance
Eicosanoid pathways involve the enzymatic transformation of C20 PUFAs like arachidonic acid into a variety of bioactive lipids, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) lipidmaps.orgnih.govresearchgate.net. The primary enzymes involved are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes nih.govresearchgate.net.
The biochemical significance of eicosanoids lies in their function as local signaling molecules, acting in an autocrine or paracrine manner to regulate cellular and tissue responses wikipedia.org. They are involved in mediating inflammation, pain, fever, blood pressure regulation, and immune responses nih.govshimadzu.com. The metabolism of these primary eicosanoids leads to the formation of numerous downstream metabolites, such as this compound, which can have altered or no biological activity compared to their precursors caymanchem.comhmdb.cacaymanchem.comresearchgate.netresearchgate.netahajournals.org. The formation of tetranor metabolites, often through β-oxidation, is a common route for the deactivation and elimination of fatty acid metabolites nih.govmdpi.com.
Historical Perspective on the Research and Discovery of this compound in Metabolic Studies
The study of this compound is intrinsically linked to the research into its precursor, 12(S)-HETE, and the broader field of eicosanoid metabolism. 12(S)-HETE was first identified as a product of arachidonic acid metabolism in platelets in the 1970s wikipedia.orgnih.gov. Subsequent research focused on elucidating the enzymatic pathways responsible for its formation, primarily the 12S-lipoxygenase pathway caymanchem.comwikipedia.orgnih.gov.
The discovery and characterization of this compound emerged as researchers investigated the metabolic fate of 12(S)-HETE in various tissues and cell types. Studies utilizing techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been instrumental in identifying and quantifying this compound as a significant metabolite nih.govbiorxiv.orgnih.gov. Early research, for instance, identified 8-hydroxy-4,6,10-hexadecatrienoic acid, the tetranor metabolite derived from 12(R)-HETE via beta-oxidation, in corneal tissues, highlighting the importance of this metabolic route for HETEs nih.gov. Similarly, this compound has been identified as the major β-oxidation product of 12(S)-HETE in numerous tissues and specific cell lines like Lewis lung carcinoma cells caymanchem.comhmdb.cacaymanchem.com.
Research has also explored the presence and levels of this compound in biological samples under different conditions. For example, elevated levels of this compound have been observed in the broncho-alveolar lavage fluid (BALF) of patients with Churg-Strauss syndrome, correlating with the clinical activity of the disease nih.gov. Furthermore, studies in patients with psoriasis have shown significantly higher urinary excretion of this compound, suggesting accelerated systemic metabolism of 12(S)-HETE in this condition nih.gov. The detection and quantification of this compound in such studies underscore its relevance as a marker of 12(S)-HETE metabolism in vivo.
Structure
3D Structure
Properties
IUPAC Name |
(4Z,6E,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-ONCCEEIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347576 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121842-79-3 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Formation Pathways of Tetranor 12 S Hete
Precursor-Product Relationships in Arachidonic Acid Metabolism
Arachidonic acid undergoes enzymatic transformations via several pathways, including the lipoxygenase and cytochrome P450 pathways, leading to the formation of various oxygenated metabolites known as eicosanoids. 12(S)-HETE is a prominent eicosanoid derived from arachidonic acid, serving as the direct precursor for Tetranor-12(S)-HETE.
Formation of 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE) via Lipoxygenase Pathways
The primary enzymatic route for the formation of 12(S)-HETE is through the action of lipoxygenase enzymes, specifically 12-lipoxygenase (12-LOX), also known as platelet-type 12-lipoxygenase (ALOX12). This enzyme catalyzes the dioxygenation of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgahajournals.orgbio-rad.com Subsequently, 12(S)-HpETE is rapidly reduced to 12(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases. wikipedia.orgbio-rad.com
Another lipoxygenase, Arachidonate 15-lipoxygenase-1 (ALOX15), while primarily converting arachidonic acid to 15(S)-HpETE, can also produce 12(S)-HpETE as a minor product. wikipedia.orgwikipedia.org In humans, ALOX12 is predominantly expressed in platelets and skin, while ALOX15 is found in a wider range of tissues. wikipedia.org
Cytochrome P450 enzymes can also contribute to the formation of 12-HETE, producing racemic mixtures of 12(S)-HETE and 12(R)-HETE, with the R stereoisomer often predominating in these mixtures. wikipedia.orgcaymanchem.com
Enzymatic Conversion of 12(S)-HETE to this compound
This compound is recognized as a major metabolic product resulting from the breakdown of 12(S)-HETE. caymanchem.comhmdb.camedchemexpress.commedchemexpress.com This conversion involves the shortening of the 20-carbon chain of 12(S)-HETE by four carbons, hence the "tetranor" designation. nih.gov This process primarily occurs through peroxisomal beta-oxidation. caymanchem.comhmdb.camedchemexpress.commedchemexpress.com
Peroxisomal Beta-Oxidation as a Primary Metabolic Route
Peroxisomal beta-oxidation is a crucial pathway for the catabolism of fatty acids, particularly those that are branched or have double bonds at positions that hinder mitochondrial beta-oxidation. Research indicates that peroxisomes play a significant role in the metabolism of 12(S)-HETE, leading to the formation of truncated products like this compound. wikipedia.orgcaymanchem.comnih.govnih.gov Studies using research models, such as mouse peritoneal macrophages and Lewis lung carcinoma cells, have provided evidence for the involvement of peroxisomal beta-oxidation in 12(S)-HETE metabolism. caymanchem.comnih.gov
Identification of Enzymes Involved in Peroxisomal Beta-Oxidation of 12(S)-HETE
While specific enzymes solely dedicated to the peroxisomal beta-oxidation of 12(S)-HETE are not explicitly detailed in the provided search results, the general process of peroxisomal beta-oxidation involves a series of enzymes including acyl-CoA oxidase, bifunctional enzyme, and thiolase. Research in mouse peritoneal macrophages identified several intermediate products of 12-HETE metabolism consistent with beta-oxidation, such as 8-hydroxy-4,6,10,16:3 and 4-hydroxy,12:1, suggesting the action of these enzymatic steps on the 12-HETE molecule. nih.gov Studies have also shown that peroxisomal beta-oxidation markers are upregulated in alternatively activated (M2) macrophages, which efficiently metabolize 12(S)-HETE. nih.gov Inhibition of peroxisomal beta-oxidation using agents like thioridazine (B1682328) significantly reduces the formation of 12(S)-HETE metabolites, including those resulting from beta-oxidation. nih.govresearchgate.net
Subcellular Localization of Metabolic Processes in Research Models
Studies in Lewis lung carcinoma cells have investigated the subcellular localization of 12(S)-HETE metabolism and binding sites. While high-affinity binding sites for 12(S)-HETE were found predominantly in the cytosol, with lower amounts in mitochondria and nuclei, the beta-oxidation of 12(S)-HETE leading to products like this compound is primarily localized to peroxisomes. nih.govnih.gov Research in mouse peritoneal macrophages also postulates that the beta-oxidation of 12-HETE occurs in peroxisomes, based on the identification of metabolic products and the limited inhibition by a mitochondrial fatty acid oxidation inhibitor. nih.gov In alternatively activated macrophages, peroxisomal beta-oxidation markers are upregulated, supporting the role of peroxisomes in 12(S)-HETE catabolism in these cells. nih.gov
Cytochrome P450-Mediated Metabolic Modifications and ω-1 Hydroxylation
Role of Specific Cytochrome P450 Isoforms in HETE Metabolism
Cytochrome P450 (CYP) enzymes are involved in the metabolism of HETEs, including 12(S)-HETE, alongside other oxidative pathways nih.govmdpi.com. Studies have shown that specific CYP450 isoforms, such as CYP2E1 and CYP1B1, are upregulated in M2-polarized macrophages and contribute to the metabolism of 12(S)-HETE nih.govresearchgate.net. Inhibition of these CYP enzymes has been shown to affect the formation of 12(S)-HETE metabolites nih.govresearchgate.net. While CYP enzymes can directly hydroxylate fatty acids, their role in the specific formation of this compound, which is primarily a β-oxidation product, appears to be more related to the initial metabolism of the precursor 12(S)-HETE, potentially through ω-1 hydroxylation, which can then feed into β-oxidation pathways nih.govresearchgate.net.
Interplay Between Different Oxidative Pathways
The formation of this compound involves a significant interplay between different oxidative pathways, primarily the lipoxygenase pathway and peroxisomal β-oxidation hmdb.canih.gov. 12(S)-HETE is initially produced from arachidonic acid through the action of 12-lipoxygenase, particularly in cells like platelets and leukocytes caymanchem.comhmdb.ca. Subsequently, 12(S)-HETE undergoes β-oxidation, predominantly in peroxisomes, to yield this compound caymanchem.comnih.gov. Research indicates that peroxisomal β-oxidation is the major pathway for this conversion, as evidenced by the inhibition of this compound formation by peroxisomal β-oxidation inhibitors like thioridazine nih.govresearchgate.net. Mitochondrial β-oxidation does not appear to play a significant role in this specific conversion nih.govresearchgate.net. This highlights a metabolic axis where the initial lipoxygenase product is further processed by peroxisomal machinery, leading to the formation of a truncated metabolite.
Stereochemical Considerations in this compound Formation
This compound is specifically the (8S) stereoisomer nih.govcaymanchem.com. Its formation from 12(S)-HETE, which has a hydroxyl group with (S) stereochemistry at the C-12 position, maintains a specific stereochemical configuration at the resulting hydroxyl-bearing carbon (C-8) after the four-carbon shortening via β-oxidation nih.govcaymanchem.com. While 12-HETE can exist as both (S) and (R) stereoisomers, with the (R) isomer being formed by different enzymes like CYP450s, this compound is the product derived from the metabolism of the (S) isomer wikipedia.orgcaymanchem.comcaymanchem.com. The stereochemistry at the C-8 position in this compound is (S), directly linked to the (S) configuration at C-12 in its precursor, 12(S)-HETE, undergoing β-oxidation.
Endogenous Occurrence and Detection in Biological Research Systems
This compound has been detected as an endogenous metabolite in various biological systems researchgate.netresearchgate.net. It is found in tissues where 12(S)-HETE is metabolized, such as kidney, liver, and macrophages caymanchem.comnih.gov. Its presence has been noted in studies investigating lipid metabolism in the context of inflammation and other physiological processes nih.govahajournals.org.
Detection of this compound in biological research systems is commonly achieved using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS) nih.govnih.gov. These methods allow for the separation, identification, and quantification of lipid mediators like this compound from complex biological matrices such as plasma, cell cultures, and tissue extracts nih.govbiorxiv.orgphysiology.org. The use of specific multiple reaction monitoring (MRM) transitions in LC-MS/MS is crucial for the accurate detection and quantification of this specific metabolite nih.govphysiology.org.
Research findings indicate that this compound is a significant metabolite in alternatively activated M2 macrophages, where it is produced from 12(S)-HETE nih.govresearchgate.net. Studies have shown that the levels of this compound can be modulated in response to various stimuli and interventions, such as statin treatment, suggesting its potential involvement in biological responses ahajournals.org.
Here is a table summarizing some research findings related to this compound formation in M2 macrophages:
| Precursor Compound | Metabolite Formed | Primary Metabolic Pathway | Effect of Inhibitor (Thioridazine - Peroxisomal β-oxidation) | Effect of Inhibitor ((+)-Etomoxir - Mitochondrial β-oxidation) | Relevant Cell Type | Source |
| 12(S)-HETE | This compound (8-HHDD) | Peroxisomal β-oxidation | Inhibited formation nih.govresearchgate.net | No significant effect nih.govresearchgate.net | M2-polarized macrophages | nih.govresearchgate.net |
This table illustrates the key role of peroxisomal β-oxidation in the formation of this compound from 12(S)-HETE in M2 macrophages.
Mechanistic Roles of Tetranor 12 S Hete in Biological Systems Research
Role as an Inactivation Product of Bioactive Lipid Mediators
Tetranor-12(S)-HETE is recognized as a key metabolic product resulting from the breakdown of 12(S)-HETE caymanchem.comcaymanchem.commedchemexpress.comhmdb.canih.gov. This metabolic conversion serves as a mechanism to terminate the biological activities associated with the parent compound researchgate.netahajournals.orgresearchgate.net. Studies have characterized this compound as a degraded form of 12(S)-HETE that lacks the biological potency of its precursor researchgate.netahajournals.orgresearchgate.net. The formation of this compound represents an inactivation pathway for 12(S)-HETE researchgate.net. Evidence from studies in psoriasis patients, for instance, indicates that the systemic metabolism of 12(S)-HETE is accelerated, as evidenced by elevated urinary excretion of this compound, highlighting its role as an inactivation product in a disease context nih.gov.
Molecular Basis of Lipid Mediator Deactivation Mechanisms
The deactivation of 12(S)-HETE primarily occurs through metabolic pathways involving ω-1 hydroxylation and subsequent β-oxidation nih.govresearchgate.netahajournals.orgresearchgate.netresearchgate.net. These enzymatic processes modify the structure of 12(S)-HETE, leading to the formation of truncated and less biologically active molecules like this compound researchgate.netresearchgate.net. Research indicates that peroxisomal β-oxidation plays a significant role in the generation of these tetranor metabolites nih.govnih.gov. Inhibition of peroxisomal β-oxidation has been shown to reduce the formation of this compound metabolites nih.gov. While peroxisomal metabolism is a major contributor, mitochondrial β-oxidation may also be involved, particularly in the context of inflammation biorxiv.orgbiorxiv.org. This metabolic transformation effectively terminates the signaling potential of 12(S)-HETE researchgate.netresearchgate.net.
Metabolic Regulation in Cellular and Tissue Research Models
The metabolism of 12(S)-HETE to this compound is a regulated process observed in various cellular and tissue research models. This metabolic conversion is particularly prominent in specific cell types, such as macrophages.
Macrophage-Mediated Metabolism and Deactivation of 12(S)-HETE in Research Contexts
Macrophages, especially those with an alternatively activated (M2) phenotype, are significant contributors to the metabolism of 12(S)-HETE nih.govresearchgate.netahajournals.orgresearchgate.netresearchgate.net. Studies using cultured macrophages, including RAW cells and mouse peritoneal macrophages, have demonstrated their capacity to rapidly take up exogenous 12-HETE and produce tetranor metabolites nih.govbiorxiv.orgbiorxiv.orgnih.gov. M2 macrophages are particularly effective at converting externally supplied 12(S)-HETE into more polar metabolites, including products of ω-1 hydroxylation and β-oxidation, a process less observed in M1 macrophages nih.govresearchgate.net. This macrophage-driven deactivation of 12(S)-HETE is considered to contribute to the anti-inflammatory functions associated with M2 macrophages researchgate.netahajournals.orgresearchgate.net. The metabolic pathway involves cycles of secretion and re-internalization of partially oxidized tetranor intermediates, followed by further metabolism researchgate.net.
Investigation of this compound Levels in Controlled In Vivo Biological Responses (Non-Clinical)
Investigations in non-clinical in vivo models have provided insights into the presence and regulation of this compound during biological responses. In mouse models of inflammation, for instance, levels of tetranor triene 12-HETE have been observed to increase biorxiv.orgbiorxiv.org. This elevation is particularly noted when mitochondrial fatty acid uptake, mediated by CPT1, is inhibited during inflammatory conditions biorxiv.orgbiorxiv.org. These findings suggest that inflammation impacts the in vivo metabolic flux of 12(S)-HETE towards the formation of its tetranor products biorxiv.orgbiorxiv.org.
Participation in Broader Lipid Homeostasis and Signaling Cascades
This compound is an end product of the metabolic cascade initiated by the 12-lipoxygenase pathway acting on arachidonic acid researchgate.netahajournals.orgresearchgate.net. While 12(S)-HETE itself is a bioactive lipid mediator involved in various physiological and pathophysiological processes, including inflammation and vasoconstriction, this compound's primary role appears to be in the termination of these signals caymanchem.comcaymanchem.comresearchgate.netresearchgate.netahajournals.org. Its formation by macrophages, as part of the metabolic processing of oxylipins, suggests a role in lipid clearance and the modulation of the local lipid environment researchgate.net. By converting the active signaling molecule 12(S)-HETE into an inactive form, this compound contributes to maintaining lipid homeostasis and regulating the duration and intensity of lipid-mediated signaling events researchgate.netresearchgate.net.
Hypotheses Regarding Uncharacterized Biological Activities in Research Literature
This compound is recognized primarily as a major product of the peroxisomal β-oxidation of 12(S)-HETE in various tissues and cell types, including Lewis lung carcinoma cells. nih.govwikidata.org Despite its consistent presence as a metabolic product, research literature explicitly states that a definitive biological function for this compound has not yet been determined. nih.govwikidata.org
However, some research findings indicate potential roles and have led to hypotheses regarding its uncharacterized biological activities. Data suggest that this compound may be involved in controlling the inflammatory response, particularly in the context of injured corneas. nih.govwikidata.org
Further research into the metabolic fate of 12(S)-HETE has provided insights into the potential function of this compound as an inactive or less active metabolite. Studies have shown that alternatively activated M2 macrophages contribute to the anti-inflammatory functions of these cells, and this compound is presented as a degraded product of 12-HETE that does not activate vasoconstriction. uni.lulipidmaps.org This suggests that the metabolic conversion of 12(S)-HETE to this compound in M2 macrophages may serve as a deactivation pathway for the more potent vasoconstrictive and pro-inflammatory precursor. uni.lulipidmaps.orgnih.gov
Detailed research findings from a study investigating the effects of high-intensity statin therapy observed an increase in tetranor 12-HETE levels in the statin group. uni.lulipidmaps.org This increase was inversely correlated with inflammatory markers such as hs-CRP, sPLA2, and LpPLA2 mass. uni.lu This observation supports the hypothesis that high-intensity statin therapy may activate alternative metabolic routes or processes that lead to the suppression of 12-HETE formation or accumulation, with this compound being a resulting increased metabolite associated with potential anti-inflammatory effects. uni.lulipidmaps.org
Further investigation into the metabolism of 12(S)-HETE by M2 macrophages identified 8-hydroxy-6,10-hexadecadienoic acid (8-HHDD) as a β-oxidation product, consistent with a tetranor 12(S)-HETE metabolite. nih.gov In vitro studies using mouse abdominal aortic rings demonstrated that while 12(S)-HETE significantly enhanced angiotensin II-induced vasoconstriction, 8-HHDD did not significantly alter basal tension or the constrictions induced by angiotensin II. nih.gov This finding supports the hypothesis that the metabolic conversion of 12(S)-HETE to metabolites like this compound and subsequently 8-HHDD represents a deactivation pathway that mitigates the vasoconstrictive effects of the parent compound. nih.gov
Advanced Analytical Methodologies for Tetranor 12 S Hete Quantification and Identification
Chromatographic Separation Techniques
Chromatography plays a vital role in separating Tetranor-12(S)-HETE from complex biological matrices and its isomers before detection by mass spectrometry. Reversed-phase liquid chromatography (RP-LC) is the most widely used technique for oxylipin analysis, offering high selectivity for resolving isobaric species. upce.cz
High-Performance Liquid Chromatography (HPLC) Applications for Oxylipin Analysis
HPLC has historically been a primary technique for the LC-based analysis of oxylipins, superseding older methods like thin-layer chromatography (TLC). mdpi.comacs.org HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been applied for the simultaneous determination of various oxylipins in biological samples like human plasma. upce.cznih.gov While effective, the resolution and speed of traditional HPLC can be limiting when dealing with the vast number of oxylipin isomers.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution of Oxylipins
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily due to the use of smaller particle size columns (< 2 µm), which results in enhanced resolution, sensitivity, and faster analysis times. mdpi.comupce.cz UHPLC coupled with mass spectrometry (UHPLC-MS) or tandem mass spectrometry (UHPLC-MS/MS) is a preferred strategy for targeted oxylipin analysis, allowing for the simultaneous quantification of a large number of metabolites with high sensitivity. mdpi.comacs.org
Studies have demonstrated the superior separation capabilities of UHPLC for oxylipins, including the resolution of isobaric compounds. For instance, one study achieved the separation of 37 oxylipins, including critical isomeric pairs, using UHPLC-ESI-MS/MS. mdpi.com Another comparative study showed that UHPLC provided baseline separation of 24 isobaric oxylipins within 13 minutes, compared to only 20 isobaric oxylipins separated by UHPSFC within 8 minutes. researchgate.net The selection of appropriate stationary phases, such as C18 columns, is crucial for effective separation of oxylipins in RP-UHPLC. upce.cz
Supercritical Fluid Chromatography (SFC) in Oxylipin Profiling
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that has been explored for oxylipin analysis. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which can be advantageous for separating a range of compounds based on their polarity. researchgate.netresearchgate.net SFC coupled with mass spectrometry (SFC-MS) or tandem mass spectrometry (SFC-MS/MS) has been successfully used for the analysis of inflammation-related lipids, including oxylipins. researchgate.net
While SFC offers high separation efficiency and potentially shorter separation times, comparative studies with UHPLC for oxylipin analysis have shown mixed results regarding sensitivity and resolution. One study indicated that UHPLC/MS offered better separation and higher sensitivity compared to UHPSFC/MS for the determination of most oxylipins, with the exception of prostaglandins. researchgate.net However, SFC can be particularly useful for separating certain oxidized lipid isomers that are challenging to resolve by RP-LC. mdpi.comresearchgate.net The optimization of mobile phase composition, including the addition of polar modifiers, is important for facilitating the separation of oxylipins with varying polarities using SFC. researchgate.netnih.gov
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is the primary detection technique coupled with chromatography for the analysis of this compound and other oxylipins. MS provides the sensitivity and specificity required to detect these low-abundance compounds in complex biological matrices.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS), particularly using triple quadrupole (QqQ) instruments in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes, is widely employed for targeted oxylipin analysis. mdpi.comacs.org MRM and SRM modes enhance the specificity of the analysis by monitoring specific precursor-to-product ion transitions, which is crucial for identifying and quantifying oxylipins, especially in the presence of isobaric interferences. mdpi.comacs.org
LC-MS/MS methods allow for the simultaneous quantification of numerous oxylipins with high sensitivity. mdpi.com The use of stable isotope-labeled internal standards in MS/MS analysis is essential for accurate quantification, compensating for matrix effects and variations in ionization efficiency. nih.gov The fragmentation patterns obtained from MS/MS provide valuable structural information that aids in the identification of specific oxylipin species. acs.org
For instance, a targeted UPLC-MS/MS method has been developed for the semi-quantitative profiling of a large panel of oxylipins in biological samples like plasma/serum and cell culture media, detailing retention times and MRM transitions for numerous compounds. This approach combines the separation power of UHPLC with the sensitivity and specificity of tandem mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, offers high mass accuracy and resolving power, which is beneficial for oxylipin metabolite profiling and the identification of novel species. uni-wuppertal.deresearchgate.netbiorxiv.org HRMS can provide accurate mass measurements of precursor and product ions, allowing for the determination of elemental compositions and aiding in structural elucidation. biorxiv.org
While HRMS can improve the signal-to-noise ratio, distinguishing numerous constitutional isomers can still be challenging, necessitating the use of chromatographic separation. uni-wuppertal.de The combination of UHPLC with HRMS (UHPLC-HRMS) allows for simultaneous analysis of a broad range of oxylipins with high sensitivity and specificity. researchgate.netbiorxiv.orgnih.gov This approach enables both accurate identification based on precise mass and fragmentation, and quantification. biorxiv.org
Studies utilizing LC-HRMS have successfully identified and quantified a significant number of oxylipins in biological matrices, providing comprehensive profiles of oxylipin metabolism. researchgate.netbiorxiv.orgnih.gov For example, a UHPLC-HRMS method was established for the simultaneous analysis of 126 oxylipins in plasma, demonstrating high sensitivity, accuracy, and precision. researchgate.netbiorxiv.orgnih.gov
Targeted Lipidomics Approaches for this compound
Targeted lipidomics approaches focus on analyzing a selected group of lipids, such as oxylipins, and are used for validation of initial discoveries or routine analysis in research. lcms.cz These methods often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using multiple-reaction monitoring (MRM) transitions for simultaneous quantification of multiple analytes. lcms.cznih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS is a common technique for the analysis of eicosanoids, including 12(S)-HETE. nih.govmdpi.comnih.gov
Research has utilized targeted lipidomics to investigate Tetranor-12-HETE levels in various biological contexts. For instance, studies on extracellular vesicles (EVs) derived from macrophages have shown significantly higher levels of Tetranor-12-HETE in EVs from M1 macrophages compared to resting (M0) macrophages. mdpi.com In contrast, EVs from M2 macrophages showed no significant changes in Tetranor-12-HETE intensity compared to M0 macrophages. mdpi.com Another study examining the impact of freeze-thaw cycles on lipid stability in EVs found that Tetranor-12-HETE intensity did not show significant changes after two freeze-thaw cycles compared to one cycle. mdpi.com
Sample Preparation and Extraction Strategies in Research Matrices
Precise sample preparation is crucial for the comprehensive analysis of biological molecules within a system, particularly in lipidomics due to the complexity of biological matrices. springernature.com The goal of extraction methods is to separate lipids from other components in the sample while minimizing degradation and alterations. metwarebio.comcreative-proteomics.com
Solid-Phase Extraction (SPE) Protocols for Lipidomics
Solid-phase extraction (SPE) is an indispensable method in lipidomic analysis for the extraction and purification of lipid components from complex biological matrices. springernature.comresearchgate.net SPE is often preferred for targeted lipidomics as it allows for the fractionation of specific lipid classes after initial extraction. mdpi.com It utilizes solid adsorbents to selectively retain target compounds from liquid samples, separating them from interfering substances. creative-proteomics.com SPE is considered more suitable than liquid-liquid extraction (LLE) for processing a large number of samples due to its reproducibility, reduced solvent usage, and compatibility with automatic analysis systems. mdpi.com SPE can serve as an additional purification step or for enriching specific target lipid classes from biological fluids or solid samples. creative-proteomics.com
Protocols for SPE in lipidomics involve using columns packed with a stationary phase and various mobile phases. springernature.comcreative-proteomics.com For example, one method for oxylipin extraction from plasma used polymeric RP cartridges, conditioned with methanol (B129727) and water, followed by sample loading, washing with water, and elution with methanol. upce.cz Another study purifying lipid extraction solutions used an amine-bonded silica (B1680970) gel column, washed with hexane, followed by dissolving dried lipids in hexane:isopropanol and eluting ceramides (B1148491) with hexane/methanol/chloroform (B151607). creative-proteomics.com A novel SPE approach for human plasma lipidomic analysis using lipid extraction SPE in cartridge and 96-well-plate formats has been demonstrated to provide equivalent or better qualitative and quantitative results compared to traditional LLE methods, with advantages in time and labor savings. nih.govmdpi.com
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is a widely used sample preparation method for extracting lipids from biological samples, leveraging the high solubility of lipid hydrocarbon chains in organic solvents. mdpi.comnih.gov LLE involves the use of two immiscible organic solvents, commonly chloroform, methanol, and water. creative-proteomics.com The aim is to achieve maximum extraction efficiency for various lipid classes. creative-proteomics.com Traditional LLE methods include the Folch and Bligh and Dyer methods, although they have drawbacks such as the use of toxic solvents and potential incomplete extraction of certain lipid classes. mdpi.comnih.gov Modified versions of these methods are still widely used. nih.gov The basis of LLE is to partition lipids into a non-polar organic phase while polar metabolites remain in the aqueous phase. mdpi.com
Examples of LLE techniques include the Folch procedure, which involves homogenizing tissue in a chloroform/methanol mixture, followed by washing with water to separate phases. creative-proteomics.com The Bligh and Dyer method uses a different ratio of methanol:chloroform and water. mdpi.com More recent LLE methods have substituted chloroform/methanol with methyl tert-butyl ether (MTBE)/methanol or butanol/methanol. mdpi.com LLE with hexane:ethyl acetate (B1210297) is frequently used for studying endogenous oxylipins from cell cultures. mdpi.com A modified LLE technique based on Bligh and Dyer has been applied for the analysis of urinary eicosanoids, including 12(S)-HETE, involving the addition of a methanol:chloroform solution to urine samples, followed by adding chloroform and water to separate the phases. nih.gov
Considerations for Sample Stability and Integrity in Lipid Research
Ensuring sample stability and integrity is critical for reliable lipidomics data, as lipid profiles are highly sensitive to environmental and handling conditions. metwarebio.comnih.gov Inappropriate sampling techniques, storage temperatures, and analytical protocols can lead to the degradation of complex lipids and the generation of oxidized or hydrolyzed artifacts. nih.govresearchgate.net Oxylipins, such as this compound's precursor 12(S)-HETE, are particularly unstable. nih.gov
Best practices for lipid stability are sample-dependent, but generally involve strategies to quench enzymatic activity and prevent oxidation during sample preparation. nih.govresearchgate.net Using antioxidants or inhibitors during sample collection can minimize oxidation and enzymatic activity. metwarebio.com Samples should be rapidly processed and stored at low temperatures, typically -80°C, to preserve lipid stability. metwarebio.com Some oxylipins are unstable even at -20°C, and manufacturers often recommend storage at -80°C. nih.gov Freeze-thaw cycles should be avoided as they can lead to changes in lipid composition. mdpi.comnih.gov Lipid extracts should be stored in organic solvents with antioxidants at -20°C or lower in airtight containers, protected from light and oxygen, to reduce degradation. nih.govresearchgate.net Storing lipid extracts at room temperature and 4°C should be avoided due to potential enzymatic activity. nih.gov Adding antioxidants like butylated hydroxytoluene (BHT) can help prevent the reduction of certain lipid masses. mdpi.com Additives that enhance lipid stability can be a useful additional step to cryogenic storage. nist.gov
Chiral Analysis for Distinguishing Stereoisomers in Biological Samples
Chiral analysis is essential for distinguishing between stereoisomers, such as enantiomers and diastereomers, in biological samples. nih.gov Many lipids, including oxylipins like HETEs, can exist as stereoisomers, and these different forms may have distinct biological activities or origins (enzymatic vs. non-enzymatic formation). nih.govuni-wuppertal.de While non-chiral analytical methods can quantify the total amount of a compound, they cannot differentiate between its stereoisomers. uni-wuppertal.de
Chiral liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the stereochemical resolution and quantification of lipid stereoisomers in biological matrices. nih.gov This involves using a chiral stationary phase column that can separate molecules based on their stereochemistry. nih.gov Historically, chiral separations were often restricted to normal phase systems, but novel column chemistries now allow for operation under reversed-phase conditions, making chiral separations more compatible with electrospray ionization MS/MS. uni-wuppertal.de
Chiral analysis has been applied to differentiate and quantify 12(R)- and 12(S)-HETEs in biological samples. For example, chiral LC-MS/MS has been used to investigate the levels of 12(R)- and 12(S)-HETEs in a murine atopic dermatitis model, revealing significant increases in both enantiomers in plasma, skin, spleen, and lymph nodes of affected mice. nih.gov This highlights the importance of chiral analysis in understanding the specific roles of individual stereoisomers in biological processes and disease pathogenesis. nih.gov In the case of platelets, 12(S)-HETE is known to predominate due to the high activity of platelet 12-LOX, and chiral analysis can confirm this. nih.govuni-wuppertal.de
Table 1: Selected Analytes and Internal Standards in Oxylipin Analysis
| Compound Name | Type of Compound | Internal Standard Used (Example) | PubChem CID (if available) |
| This compound | Hydroxy fatty acid | Not explicitly listed for this compound in search results, but D8-12(S)-HETE is used for 12(S)-HETE. | 15730832 |
| 12(S)-HETE | Hydroxyeicosatetraenoic acid (HETE) | D8-12(S)-HETE lcms.czlcms.czmdpi.comnih.govwaters.com | 5283155 |
| 12(R)-HETE | Hydroxyeicosatetraenoic acid (HETE) | Not explicitly listed in search results. | 6438570 |
| Arachidonic Acid (AA) | Polyunsaturated fatty acid (PUFA) | ARA-d8 mdpi.com | 444851 |
| DHA | Docosahexaenoic acid (PUFA) | DHA-d5 mdpi.com | 445639 |
| LA | Linoleic acid (PUFA) | Not explicitly listed in search results. | 5280447 |
| 9-HODE | Hydroxyoctadecadienoic acid (HODE) | 5-HODE-d4 mdpi.com | 5280551 |
| 13-HODE | Hydroxyoctadecadienoic acid (HODE) | Not explicitly listed in search results. | 5280550 |
| 5-HETE | Hydroxyeicosatetraenoic acid (HETE) | d8-5-HETE mdpi.com | 5280446 |
| PGE2 | Prostaglandin | d4-PGE2 mdpi.com | 5280346 |
| TXB2 | Thromboxane | Not explicitly listed in search results. | 5280372 |
| LTE4 | Leukotriene | D5-LTE4 nih.gov | 5311217 |
Table 2: Impact of Freeze-Thaw Cycles on Selected Analytes in EVs mdpi.com
| Analyte | Fold Change (2 FT cycles vs 1 FT cycle) | Significance (p ≤ 0.05) |
| DHA | -16% | Yes |
| ARA | -41% | Yes |
| 9-HODE | -59% | Yes |
| 13-HODE | -71% | Yes |
| LA | No significant change | No |
| Tetranor-12-HETE | No significant change | No |
| 8-HETE/12-HETE | No significant change | No |
Table 3: Recovery Rates of Selected Oxylipins Using SPE mdpi.com
| Oxylipin | Recovery Rate (%) |
| 6-keto-PGF1α | 90.5 |
| TXB2 | 90.6 |
| PGE2 | 92.5 |
| PGF2α | 98.1 |
| LTB4 | 86.1 |
| LTC4 | 98.3 |
| 5-HETE | 95.3 |
| 12-HETE | 99.8 |
| 15-HETE | 92.8 |
Synthetic Chemistry Approaches to Tetranor 12 S Hete and Analogues for Research
Total Chemical Synthesis Strategies for Research Standards
Total chemical synthesis provides access to highly pure compounds with defined stereochemistry, essential for their use as research standards. researchgate.net
Retrosynthetic Analysis of Tetranor-12(S)-HETE
This compound has a C16 backbone with a hydroxyl group at a specific position and a system of double bonds. caymanchem.comnih.gov A retrosynthetic analysis would typically involve identifying key disconnections that simplify the molecular structure into readily available starting materials or simpler intermediates. For this compound, which is an 8S-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, the retrosynthesis would consider the positions and configurations of the double bonds and the stereochemistry of the hydroxyl group at the C8 position (corresponding to the C12 position in the original 12(S)-HETE). caymanchem.com Potential disconnections could involve breaking carbon-carbon bonds adjacent to the double bonds or the hydroxylated carbon, aiming to utilize reactions that control stereochemistry and double bond geometry.
Stereoselective Synthetic Routes for HETE Derivatives
Stereoselective synthesis is paramount for producing biologically active HETEs and their derivatives, as different enantiomers can have distinct biological activities. researchgate.netacs.org Approaches to stereoselective synthesis of HETE derivatives, including the 12(S) configuration, often involve the use of chiral building blocks or asymmetric catalytic reactions. For instance, the total synthesis of 12(S)-HETE has been reported, sometimes involving stereoselective steps like phase-transfer catalyzed alkylation or utilizing chiral starting materials such as glycidol. researchgate.net Stereoselective synthesis of other HETE isomers, such as 15-(S)-HETE, has been achieved using strategies involving cross-coupling reactions and subsequent stereoselective reductions. acs.org These methods provide valuable insights and techniques applicable to the synthesis of this compound, given its structural relationship to 12(S)-HETE.
Biocatalytic and Enzymatic Synthesis of Related HETE Metabolites
Biocatalysis offers an alternative or complementary approach to chemical synthesis, often providing high selectivity and operating under milder conditions. researchgate.netnih.gov Enzymes involved in fatty acid metabolism, particularly lipoxygenases, are key players in the biosynthesis of HETEs and related compounds. nih.govnih.gov
Use of Lipoxygenases and Other Enzymes in In Vitro Synthesis
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which are then often reduced to hydroxy fatty acids like HETEs. nih.govnih.gov Different LOX isoforms produce HETEs with the hydroxyl group at specific positions (e.g., 5-LOX, 12-LOX, 15-LOX). nih.govnih.gov In vitro enzymatic synthesis using isolated lipoxygenases, such as porcine 12-LO, can be employed to produce specific HETE isomers, including 12(S)-HETE, from arachidonic acid. nih.gov Other enzymes, such as those involved in further metabolism like β-oxidation or ω-hydroxylation, can be used to generate metabolites such as this compound from the parent HETE. nih.govresearchgate.net
Chemoenzymatic Approaches to this compound Precursors
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the strengths of both methodologies. This can be particularly useful for synthesizing complex molecules or achieving high stereoselectivity. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, chemoenzymatic approaches have been developed for synthesizing chiral compounds and natural products, including those with structural features similar to HETEs. acs.org For example, integrating enzymes like alcohol dehydrogenases and cyclases into synthetic routes has enabled the stereoselective synthesis of chiral oxygen heterocycles. acs.org Such strategies could potentially be adapted to synthesize precursors of this compound, which could then undergo further chemical or enzymatic transformations to yield the final product. The enzymatic steps could introduce specific stereocenters or regioselectively modify a precursor synthesized through chemical means.
Development of Isotopic Analogs for Metabolic Tracing Studies
Isotopically labeled analogs of lipid mediators are indispensable tools for studying their metabolism, distribution, and kinetics in biological systems. nih.govresearchgate.net
Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are commonly incorporated into the molecule to create labeled analogs. For metabolic tracing of this compound or its precursor 12(S)-HETE, isotopically labeled versions like [¹⁴C]12(S)-HETE or deuterium-labeled arachidonic acid (e.g., Arachidonic Acid-d8) have been used. nih.govnih.gov The incorporation of stable isotopes allows researchers to track the molecule and its metabolites using techniques like mass spectrometry without altering the chemical properties significantly. nih.gov For instance, studies investigating the metabolism of 12(S)-HETE by macrophages have utilized [¹⁴C]12(S)-HETE to identify and quantify its metabolic products, including this compound. nih.govresearchgate.net The synthesis of these labeled analogs often involves incorporating the isotope at a specific position in the molecule or its precursors during the chemical or enzymatic synthesis process. nih.govresearchgate.net
Spectroscopic and Chromatographic Characterization of Synthetic Products for Research Standards
The synthesis of this compound and its analogues for use as research standards necessitates rigorous analytical characterization to confirm their identity, purity, and stereochemistry. This is crucial to ensure the reliability and reproducibility of research findings where these compounds are employed. Spectroscopic and chromatographic methods are indispensable tools in this characterization process.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure and functional groups of synthetic this compound and its analogues.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and formula of the synthesized compound. For this compound (C₁₆H₂₆O₃), the theoretical monoisotopic mass is 266.18819469 Da nih.govuni.lu. MS analysis typically involves ionization of the molecule, followed by separation and detection of the resulting ions based on their mass-to-charge ratio (m/z).
Liquid chromatography-mass spectrometry (LC-MS) is widely used for the analysis of lipid metabolites like this compound. researchgate.netmass-analytica.comnih.gov. This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and confirmation of the target compound's presence and mass. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation patterns can be compared to those of authentic standards or predicted fragmentation rules to confirm the structure and identify key functional groups and bond cleavages. nih.govnih.govnih.gov. For hydroxylated fatty acids, fragmentation often occurs next to the hydroxyl group. nih.gov.
Predicted collision cross-section (CCS) values can also be used in conjunction with LC-MS data for compound identification, providing an additional dimension of characterization based on the molecule's size and shape in the gas phase. uni.lu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the complete structure and confirming the stereochemistry of synthetic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the types and connectivity of atoms within the molecule.
For this compound, ¹H NMR spectra can confirm the presence and environment of protons, including those on the hydrocarbon chains, the hydroxyl group, and the double bonds, as well as the characteristic signals arising from the chiral center. biorxiv.org. ¹H-¹H COSY NMR experiments can further confirm the coupling between adjacent protons, aiding in the assignment of signals and the confirmation of the molecule's connectivity. biorxiv.org. Comparison of the obtained NMR spectra with published data for authentic this compound is essential for confirming the identity and purity of the synthetic product.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to detect chromophores within the molecule, such as conjugated double bonds. This compound contains a system of conjugated double bonds, which results in a characteristic maximum absorbance wavelength (λmax) in the UV region. caymanchem.com. Measuring the UV-Vis spectrum of the synthetic product and comparing the λmax value to the expected value (e.g., 234 nm) caymanchem.com can help confirm the presence of this conjugated system and contribute to the compound's identification.
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of synthetic this compound and separating it from impurities, starting materials, and byproducts. They are also used to confirm the compound's identity by comparing its retention behavior to that of an authentic standard.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard technique for the analysis and purification of fatty acids and lipid metabolites. researchgate.netnih.govnih.gov. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For this compound, which is a relatively nonpolar lipid, reversed-phase columns (e.g., C18) are typically used with mobile phases consisting of mixtures of water or aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727), often with a small percentage of an acid like acetic acid to improve peak shape and ionization for MS detection. lcms.czupce.cz.
HPLC is used to determine the purity of the synthetic product by integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For research standards, a high level of purity (e.g., ≥98%) is typically required. caymanchem.com.
Furthermore, co-elution experiments, where the synthetic product is mixed with an authentic standard and injected onto the HPLC system, can provide strong evidence for the identity of the synthesized compound if a single, symmetrical peak is observed. LC-MS systems are frequently employed, where the HPLC effluent is directly coupled to a mass spectrometer, providing both retention time and mass spectral information for peak identification and purity assessment. researchgate.netmass-analytica.comnih.gov.
The separation of stereoisomers, such as the (S) and (R) enantiomers of tetranor-12-HETE, often requires specialized chiral stationary phases in HPLC. While this compound is the focus, confirming the enantiomeric purity is critical for a research standard if the biological activity or metabolic fate is stereospecific.
Gas Chromatography (GC)
Gas chromatography can also be used for the analysis of fatty acids, although it typically requires derivatization to make the compounds volatile. nih.gov. While LC-MS is more commonly used for oxylipins due to their polarity and lability, GC-MS can be employed, particularly after appropriate derivatization (e.g., methylation of the carboxyl group). caymanchem.com. GC offers high separation efficiency and can be coupled with MS for detection and identification.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple and rapid technique that can be used as a preliminary method to assess the purity and monitor the progress of synthetic reactions. The retention factor (Rf) of the synthetic product can be compared to that of an authentic standard run on the same plate using the same solvent system.
Use of Internal Standards
For quantitative analysis and to improve the accuracy and reproducibility of chromatographic methods, particularly LC-MS, the use of internal standards is common practice. nih.govmdpi.com. Stable isotope-labeled analogues of this compound, such as deuterated versions (e.g., this compound-d₄ or -d₈), are ideal internal standards. lcms.czmdpi.comnih.gov. These standards behave similarly to the analyte during extraction and chromatography but are distinguishable by mass spectrometry due to the isotopic label. By spiking samples with a known amount of the internal standard, variations in sample preparation, injection volume, and detector response can be accounted for, leading to more accurate quantification of the synthetic product and its related impurities.
Data Analysis and Reporting
Characterization data from spectroscopic and chromatographic analyses must be carefully analyzed and reported to confirm that the synthetic product meets the required specifications for a research standard. This includes reporting spectroscopic data (e.g., MS ions and fragmentation patterns, key NMR shifts and coupling constants, UV-Vis λmax) and chromatographic data (e.g., retention time, purity percentage). Comparison to data from authentic standards and literature values is essential. For research standards, documentation should include certificates of analysis detailing the characterization results and confirming the purity and identity of the compound.
Data Table Example (Illustrative)
Below is an illustrative example of how characterization data for a synthetic this compound research standard might be presented. Specific values would depend on the actual synthesis and analysis results.
| Analytical Method | Parameter | Expected Value (this compound) | Observed Value | Result |
| Mass Spectrometry | Molecular Ion [M-H]⁻ m/z | 265.1809 | 265.1812 | Confirmed Molecular Weight |
| Key MS/MS Fragments (m/z) | e.g., 247.4 [M-H-H₂O]⁻, 165.0 | e.g., 247.3, 165.1 | Consistent Fragmentation Pattern | |
| ¹H NMR Spectroscopy | Characteristic Shifts (ppm) | e.g., Vinyl protons, CH-OH | Observed Shifts | Consistent with Structure |
| UV-Vis Spectroscopy | λmax (nm) | 234 | 233.8 | Confirmed Conjugated System |
| RP-HPLC | Retention Time (min) | Varies by method, e.g., 14.4 researchgate.net | Observed Rt | Matches Authentic Standard (if available) |
| Purity (%) | ≥98 | 98.5 | Meets Purity Specification |
The rigorous application of these spectroscopic and chromatographic techniques ensures that synthetic this compound and its analogues are accurately characterized, providing researchers with high-quality standards for their studies.
Future Directions and Emerging Research Avenues for Tetranor 12 S Hete Studies
Integration with Systems Biology and Multi-Omics Approaches in Lipid Metabolism
Integrating the study of Tetranor-12(S)-HETE with systems biology and multi-omics approaches offers a comprehensive view of its involvement in complex biological networks. Systems biology aims to understand biological phenomena as integrated systems rather than isolated components. Multi-omics, which combines data from different "omics" layers like genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), is a powerful tool for this purpose nih.govdovepress.commdpi.com.
Lipidomics in Conjunction with Proteomics and Transcriptomics for Comprehensive Pathway Analysis
Lipidomics, the large-scale study of lipids in a biological system, is crucial for understanding lipid metabolism mdpi.combevital.no. By combining lipidomics data, which can quantify this compound and related lipids, with proteomics (study of proteins) and transcriptomics (study of RNA), researchers can gain a more complete picture of the pathways involved in this compound formation and metabolism. This integrated approach can help identify the enzymes (proteins) responsible for its synthesis and degradation, the genes (transcripts) that regulate these enzymes, and how these components interact within the broader lipid metabolic network dovepress.comnih.gov. For instance, studies have used LC-MS/MS for targeted lipidomics analysis of this compound and its metabolites biorxiv.org. Integrating this with data on the expression of lipoxygenases (like 12-LOX, which produces the precursor 12(S)-HETE) and enzymes involved in β-oxidation (which produces this compound) can reveal regulatory mechanisms and identify key nodes in the metabolic pathway caymanchem.comhmdb.canih.gov.
Computational Modeling of Eicosanoid Metabolic Networks
Computational modeling can simulate the complex interactions within eicosanoid metabolic networks, including the pathways involving this compound. By incorporating data from multi-omics studies, these models can predict how changes in enzyme activity, gene expression, or substrate availability might affect this compound levels and the production of other eicosanoids nih.gov. This can help generate hypotheses about the functional significance of this compound and guide future experimental design. Computational chemical networking of spectral fragmentation patterns has already been used in eicosanoid profiling studies nih.govmedrxiv.org. Applying such modeling specifically to the metabolic fate of 12(S)-HETE and its tetranor products could provide insights into the dynamics of this pathway biorxiv.orgnih.gov.
Exploration of Unconventional Metabolic Pathways and Their Products
While this compound is known to be a product of peroxisomal β-oxidation of 12(S)-HETE, research could explore if other, less conventional metabolic pathways also contribute to its formation or further metabolism caymanchem.comhmdb.canih.gov. Investigating potential alternative enzymatic or non-enzymatic routes could uncover new regulatory points and related metabolites. Studies have identified different tetranor metabolites of 12(S)-HETE, such as a triene and a diene, formed via mitochondrial and non-mitochondrial β-oxidation biorxiv.orgnih.gov. Further research could delve into the specific enzymes and conditions that favor the production of these different forms and whether they have distinct biological activities.
Development of Novel Analytical Tools for Low Abundance Metabolites
As a metabolite, this compound may exist at relatively low concentrations in biological samples, particularly in specific tissues or cellular compartments. Developing more sensitive and specific analytical tools is crucial for accurate quantification and detection of this and other low-abundance metabolites mdpi.com. Advanced mass spectrometry techniques, coupled with improved separation methods and sample preparation protocols, are essential for overcoming the challenges associated with analyzing complex lipidomes and detecting minor components like this compound bevital.noshimadzu.commdpi.com. Techniques like targeted LC-MS/MS are already being applied, but continuous refinement is needed for enhanced sensitivity and broader coverage of low-abundance species bevital.nobiorxiv.org.
Elucidation of Specific Receptor Interactions and Signaling Mechanisms in Cellular Models
A key area for future research is to identify whether this compound interacts with specific cellular receptors and the downstream signaling pathways it might influence. While no biological function has been definitively assigned to this compound, understanding its potential interactions at the cellular level is fundamental to determining its physiological role caymanchem.comhmdb.ca. Cellular models can be used to investigate if this compound triggers specific responses, such as changes in gene expression, protein phosphorylation, or cellular behavior. For its precursor, 12(S)-HETE, interactions with receptors like GPR31 and effects on signaling pathways have been reported, providing a precedent for investigating similar mechanisms for this compound nih.govresearchgate.net.
Advancing Understanding of Lipid Metabolism in Controlled Biological Systems and Comparative Studies
Studying this compound metabolism in controlled biological systems, such as cell cultures, organoids, or genetically modified animal models, can provide valuable insights into the specific enzymes and pathways involved without the complexity of a whole organism. Comparative studies across different species or in various disease states can also highlight the conserved or divergent roles of this compound and its metabolic pathways caymanchem.comhmdb.ca. For example, research in macrophages has shown differential metabolism of 12(S)-HETE and formation of tetranor products depending on macrophage polarization (M1 vs. M2), indicating cell-type specific metabolic handling nih.govresearchgate.netresearchgate.net. Further controlled studies can help delineate the precise conditions and cellular contexts in which this compound is produced and metabolized, and explore its potential impact in specific biological processes or diseases like psoriasis or nonalcoholic fatty liver disease where alterations in related eicosanoids have been observed nih.govdovepress.combevital.nonih.govscholaris.caresearchgate.netresearchgate.net.
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying Tetranor-12(S)-HETE's role in inflammatory pathways, and what methodological controls are critical?
- Methodology: Use primary leukocyte cultures or corneal injury models to assess its anti-inflammatory activity. Include controls for peroxisomal function (e.g., Zellweger Syndrome cell lines) to validate β-oxidation dependency. Quantify metabolites via LC-MS/MS with deuterated internal standards .
Q. How can researchers trace this compound's biosynthesis from arachidonic acid in platelet-rich plasma?
- Methodology: Stimulate platelets with thrombin or calcium ionophores to activate 12-lipoxygenase. Inhibit competing pathways (COX, CYP450) using selective antagonists (e.g., baicalein for 12-LOX). Monitor time-dependent β-oxidation using stable isotope-labeled arachidonic acid and track intermediates via tandem mass spectrometry .
Q. What are the best practices for handling and solubilizing this compound to maintain stability in experimental assays?
- Methodology: Prepare stock solutions in ethanol or DMSO (25–30 mg/mL), aliquot to avoid freeze-thaw cycles, and store at -80°C ≤6 months. For cell-based assays, pre-warm to 37°C with sonication to prevent aggregation. Validate solubility in buffer systems using dynamic light scattering .
Advanced Research Questions
Q. How can contradictory data on this compound's role in metabolic syndromes (e.g., diabetes vs. hypertension) be reconciled?
- Methodology: Conduct multi-omics profiling (lipidomics, proteomics) in stratified patient cohorts to identify confounding variables (e.g., enantiomer ratios, coexisting eicosanoids like 12-HHTrE). Use Mendelian randomization to assess causality in genetic datasets .
Q. What strategies elucidate the structural basis of this compound's interaction with GPR31 in tumor microenvironments?
- Methodology: Employ cryo-EM or NMR to resolve ligand-receptor binding dynamics. Validate functional interactions via CRISPR-Cas9 GPR31-knockout models and assess metastatic adhesion using transendothelial migration assays .
Q. How can enantiomeric resolution of this compound from 12(R)-HETE be achieved in tissue homogenates?
- Methodology: Optimize chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate) columns) with MS/MS detection. Validate specificity using synthetic standards and β-oxidation-deficient murine models .
Q. What computational approaches predict this compound's off-target effects in lipid signaling networks?
- Methodology: Apply molecular docking against lipid-binding GPCRs (e.g., BLT2, CXCR2) and validate predictions via competitive radioligand binding assays. Use pathway enrichment analysis of RNA-seq data from treated tissues .
Key Notes for Experimental Design
- Enantiomer-Specific Effects : Always quantify R/S ratios using chiral columns to avoid confounding results .
- Peroxisomal Studies : Use fibroblasts from Zellweger Syndrome patients as negative controls for β-oxidation assays .
- In Vivo Models : Prioritize tissue-specific knockout mice (e.g., endothelial GPR31−/−) to dissect signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
